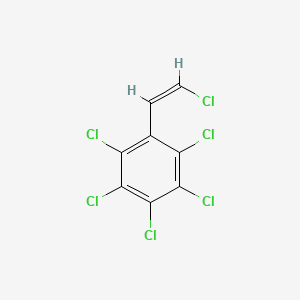
1,2,3,4,5-Pentachloro-6-((Z)-2-chloroethenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(z)-beta-2,3,4,5,6-hexachlorostyrene is a chlorinated aromatic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of six chlorine atoms attached to a styrene backbone, making it highly chlorinated and relatively stable.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (z)-beta-2,3,4,5,6-hexachlorostyrene typically involves the chlorination of styrene under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination of the styrene molecule.
Industrial Production Methods
In industrial settings, the production of (z)-beta-2,3,4,5,6-hexachlorostyrene follows a similar chlorination process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production of the compound. The industrial process also incorporates purification steps to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
(z)-beta-2,3,4,5,6-hexachlorostyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Hydroxide ions, amines
Major Products
The major products formed from these reactions include chlorinated benzoic acids, less chlorinated derivatives, and substituted styrene compounds.
科学的研究の応用
(z)-beta-2,3,4,5,6-hexachlorostyrene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other chlorinated aromatic compounds and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of (z)-beta-2,3,4,5,6-hexachlorostyrene involves its interaction with molecular targets, such as enzymes and receptors. The compound’s high degree of chlorination allows it to form stable complexes with these targets, leading to various biochemical effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of receptor signaling.
類似化合物との比較
Similar Compounds
(z)-beta-2,3,4,5,6-pentachlorostyrene: Similar structure but with one less chlorine atom.
(z)-beta-2,3,4,5,6-tetrachlorostyrene: Similar structure but with two fewer chlorine atoms.
Uniqueness
(z)-beta-2,3,4,5,6-hexachlorostyrene is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties. This high chlorination level makes it more stable and less reactive compared to its less chlorinated counterparts, allowing for specific applications in various fields.
特性
CAS番号 |
61128-00-5 |
|---|---|
分子式 |
C8H2Cl6 |
分子量 |
310.8 g/mol |
IUPAC名 |
1,2,3,4,5-pentachloro-6-[(Z)-2-chloroethenyl]benzene |
InChI |
InChI=1S/C8H2Cl6/c9-2-1-3-4(10)6(12)8(14)7(13)5(3)11/h1-2H/b2-1- |
InChIキー |
FHYTVYKUXNWGBE-UPHRSURJSA-N |
異性体SMILES |
C(=C\Cl)\C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
正規SMILES |
C(=CCl)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


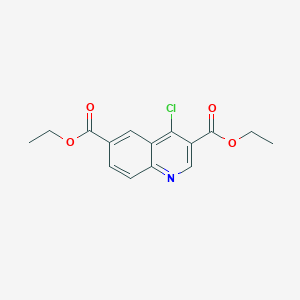
![1-[(2,5-difluorophenyl)sulfonyl]Piperidine](/img/structure/B13775883.png)
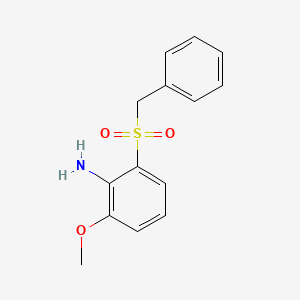
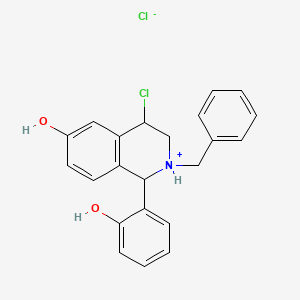
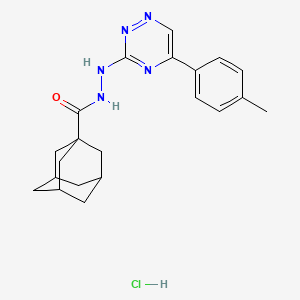


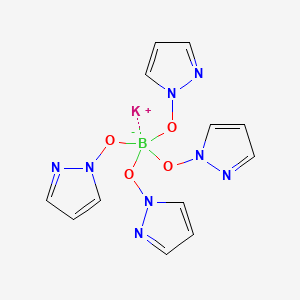

![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)
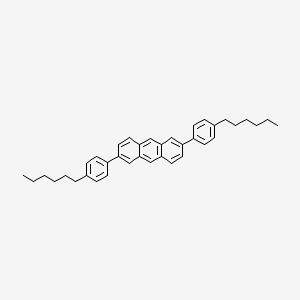


![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)
